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This technical guide provides a comprehensive overview of the resistance profile of Islatravir

(ISL, MK-8591), a first-in-class nucleoside reverse transcriptase translocation inhibitor (NRTTI)

for the treatment of HIV-1. Developed for researchers, scientists, and drug development

professionals, this document details the key resistance-associated substitutions (RASs), the

experimental methodologies used to identify them, and the underlying molecular mechanisms.

Executive Summary
Islatravir inhibits HIV-1 reverse transcriptase (RT) through a unique mechanism of action that

includes both immediate and delayed chain termination, which contributes to its potent antiviral

activity and a high barrier to resistance.[1][2] In vitro studies have identified several key RASs

that can reduce susceptibility to Islatravir. The most frequently observed substitutions are

M184I and M184V in the reverse transcriptase enzyme.[3][4] While these single mutations

confer only a modest decrease in susceptibility, combinations with other mutations, such as

A114S, can lead to more significant resistance.[3][5] Conversely, certain mutations like K65R

have been shown to hypersensitize the virus to Islatravir.[6][7] This guide provides a detailed

analysis of these and other RASs, supported by quantitative data from in vitro selection studies

and phenotypic assays.
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Islatravir is a deoxyadenosine analog that is intracellularly phosphorylated to its active form,

Islatravir-triphosphate (ISL-TP).[2][8] ISL-TP inhibits HIV-1 reverse transcriptase via a dual

mechanism:

Immediate Chain Termination: After incorporation into the viral DNA, the 4'-ethynyl group of

Islatravir blocks the translocation of the reverse transcriptase, preventing the addition of the

next nucleotide.[9][10]

Delayed Chain Termination: In the event that translocation does occur, the presence of

Islatravir in the DNA strand induces structural changes that prevent further nucleotide

incorporation after the addition of one more nucleotide.[10][11]
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Mechanism of Action of Islatravir.

Resistance-Associated Substitutions
In vitro selection studies have been instrumental in identifying mutations in the HIV-1 reverse

transcriptase that confer resistance to Islatravir. The primary substitutions and their effects on

Islatravir susceptibility are summarized below.
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Key Single-Codon Substitutions
The M184I and M184V mutations are the most common single substitutions that reduce

susceptibility to Islatravir.[3][4] However, the fold change in EC50 for these single mutants is

generally modest. The K65R mutation, a common resistance mutation for other nucleoside

reverse transcriptase inhibitors (NRTIs), has been shown to increase sensitivity to Islatravir.[6]

[7]

Substitution
Fold Change in EC50 vs.
Wild Type

Reference(s)

M184I 6.2 - <5 [6][9]

M184V 3.5 - 10 [6][12]

K65R Hypersusceptible [6][12]

A114S ~2 [3]

Combinations of Substitutions
The combination of M184V with other mutations can lead to a more significant reduction in

Islatravir susceptibility. Notably, the addition of A114S to M184V further decreases

susceptibility.[5] Thymidine analogue mutations (TAMs) in combination with M184V have also

been shown to decrease phenotypic susceptibility.

Substitution Combination
Fold Change in EC50 vs.
Wild Type

Reference(s)

M184V + A114S >60 [13]

K65R + M184V 1.4 - 4.5 [12]

S68N + M184V 12 [12]

M184V + V106I 33.8 [14]

M184V + I142V 25.2 [14]

M184V + TAMs Increased resistance [13]
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Experimental Protocols
The identification and characterization of Islatravir resistance-associated substitutions have

been achieved through a series of in vitro experiments.

In Vitro Resistance Selection Studies
Objective: To identify mutations that arise under the selective pressure of Islatravir.

Methodology:

Cell Lines: Human T-cell lines such as MT-2 and MT4-GFP, as well as cord blood

mononuclear cells, are commonly used.[9][12][15]

Virus Strains: Wild-type HIV-1 strains of different subtypes (A, B, C) and strains with pre-

existing resistance mutations are utilized.[3][12]

Drug Pressure: Two main approaches are employed:

Dose Escalation: Virus is passaged in the presence of gradually increasing concentrations

of Islatravir.[4]

Static Concentration: Virus is cultured at fixed concentrations of Islatravir, typically at

multiples of the wild-type EC50.[16]

Monitoring: Viral replication is monitored by measuring p24 antigen levels or the expression

of a reporter gene like green fluorescent protein (GFP).[3][5]

Genotypic Analysis: When viral breakthrough is observed, the reverse transcriptase gene is

sequenced to identify mutations.
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Workflow for In Vitro Resistance Selection.
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Phenotypic Susceptibility Assays
Objective: To quantify the effect of specific mutations on Islatravir susceptibility.

Methodology:

Site-Directed Mutagenesis: Infectious molecular clones of HIV-1 are engineered to contain

specific single or combination mutations in the reverse transcriptase gene.

Virus Production: Mutant viruses are produced by transfecting 293T cells with the molecular

clones.[14]

Susceptibility Testing:

Target cells (e.g., TZM-bl, MT4-GFP) are infected with the mutant viruses in the presence

of serial dilutions of Islatravir.[12]

Viral replication is measured after a defined incubation period (e.g., 48 hours) by

quantifying reporter gene expression (e.g., luciferase, GFP) or p24 antigen.[5][12]

Data Analysis: The 50% effective concentration (EC50) is calculated for each mutant and

compared to the wild-type virus to determine the fold change in susceptibility.

Conclusion
Islatravir demonstrates a high barrier to the development of resistance, a key attribute for a

successful antiretroviral agent. While the M184I/V mutations are the primary pathway to

reduced susceptibility, the impact of these single mutations is modest. Combination mutations

are required for more significant resistance, and some of these combinations may impair viral

fitness.[3] The unique dual mechanism of action of Islatravir contributes to its robust resistance

profile. This in-depth understanding of Islatravir's resistance profile is critical for its clinical

development and for guiding its use in future therapeutic regimens.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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